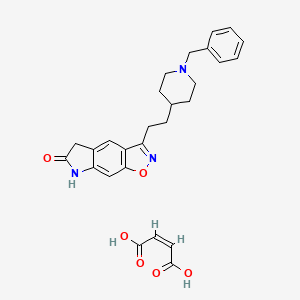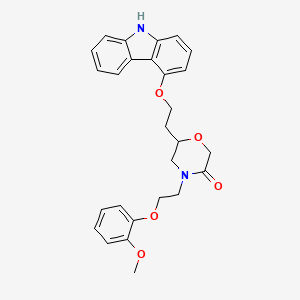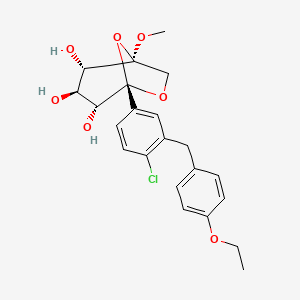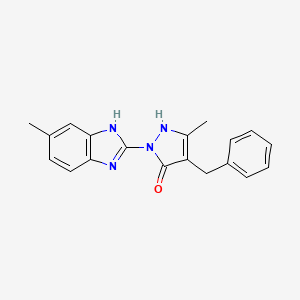
Icopezil maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
ICOPEZIL MALEATE has been extensively studied for its potential in treating neurodegenerative diseases. Its primary application is as an acetylcholinesterase inhibitor, which helps increase acetylcholine levels in the brain, thereby improving cognitive function in Alzheimer’s patients . Additionally, it has been used in research for:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ICOPEZIL MALEATE involves several key steps:
Friedel-Crafts Condensation: The reaction of 6-methoxyindolin-2-one with acetyl chloride and aluminum chloride produces 5-acetyl-6-methoxyindolin-2-one.
Oxime Formation: Treatment with hydroxylamine and acetic anhydride yields O-acetyloxime.
Cyclization: The cyclization of O-acetyloxime forms 3-methyl-6,7-dihydro-5H-isoxazolo[4,5-f]indol-6-one.
Condensation: This intermediate is then condensed with 4-(iodomethyl)piperidine-1-carboxylic acid tert-butyl ester.
Deprotection and Benzylation: The final steps involve deprotection with trifluoroacetic acid and benzylation with benzyl bromide to furnish the target compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the indolinone moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and piperidine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Mécanisme D'action
ICOPEZIL MALEATE exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By increasing acetylcholine levels, this compound enhances cholinergic transmission in the brain, which is beneficial in conditions like Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where the compound binds and inhibits the enzyme’s activity .
Similar Compounds:
Donepezil: Another acetylcholinesterase inhibitor used for Alzheimer’s disease.
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.
Comparison: this compound is unique due to its specific binding affinity and selectivity for acetylcholinesterase. Compared to Donepezil, Rivastigmine, and Galantamine, this compound has shown different pharmacokinetic properties and binding characteristics, which may influence its efficacy and safety profile .
Propriétés
Numéro CAS |
145815-98-1 |
|---|---|
Formule moléculaire |
C27H29N3O6 |
Poids moléculaire |
491.5 g/mol |
Nom IUPAC |
3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C23H25N3O2.C4H4O4/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17;5-3(6)1-2-4(7)8/h1-5,12,14,16H,6-11,13,15H2,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
CTYSKGVFLJLGGX-BTJKTKAUSA-N |
SMILES isomérique |
C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=C\C(=O)O)\C(=O)O |
SMILES |
C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
SMILES canonique |
C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Icopezil maleate; CP 118954-11; CP-118,954-11. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-hydroxy-4-{[(2-hydroxyethyl)(phenylacetyl)amino]methyl}benzamide](/img/structure/B607973.png)

![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)

![3-Chloro-5-[6-(5-Fluoropyridin-2-Yl)pyrimidin-4-Yl]benzonitrile](/img/structure/B607987.png)



